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The management of acid-related disorders has been historically dominated by proton pump

inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump).[1][2]

While effective, PPIs have limitations, including a slow onset of action, requirement for acid

activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven

the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-

CABs).[4][6]

P-CABs, such as linaprazan, offer a distinct mechanism by binding ionically and reversibly to

the proton pump, competitively inhibiting the potassium (K+) binding site.[3][4][7] This mode of

action is independent of the pump's activation state, leading to a more rapid, potent, and

sustained acid suppression.[4][6][8] Linaprazan, originally developed by AstraZeneca, and its

prodrug, linaprazan glurate (also known as X842), are being investigated to address unmet

needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9]

Linaprazan glurate is designed to provide an improved pharmacokinetic profile, overcoming

the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action
Linaprazan exerts its effect by directly targeting the final step of gastric acid secretion in

parietal cells.[12]

Target: The gastric H+,K+-ATPase, an enzyme responsible for exchanging intracellular

hydrogen ions (H+) for extracellular potassium ions (K+).[1][3]
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Binding: Unlike PPIs which form covalent bonds, linaprazan binds reversibly and ionically to

the pump.[1][3][7]

Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the

H+,K+-ATPase.[8][13][14] By blocking K+ access, it prevents the conformational change

required for proton translocation into the gastric lumen.[3]

Accumulation: As a weak base with a pKa of 6.1, linaprazan concentrates in the highly

acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory

activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of

effect.[6]

Caption: Linaprazan's reversible, K+-competitive inhibition of the H+,K+-ATPase versus the

irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile
Linaprazan is a lipophilic weak base.[12] Its prodrug, linaprazan glurate, was developed to

improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the

maximum plasma concentration (Cmax), thereby minimizing potential liver exposure.[6][7][15]

Linaprazan glurate is rapidly absorbed and converted to its active metabolite, linaprazan, via

enzymatic cleavage.[16][17]

Physicochemical Data
Property Value Source

IUPAC Name

8-[(2,6-

dimethylphenyl)methylamino]-

N-(2-hydroxyethyl)-2,3-

dimethylimidazo[1,2-a]pyridine-

6-carboxamide

[12]

Molecular Formula C₂₁H₂₆N₄O₂ [12]

Molar Mass 366.465 g·mol⁻¹ [9]

pKa 6.1 [4]
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Preclinical Pharmacokinetic Data
Studies in rats demonstrate that linaprazan glurate (X842) is quickly converted to linaprazan.

The active metabolite, linaprazan, achieves significantly greater systemic exposure than the

prodrug.[6]

Table 2: Pharmacokinetic Parameters of Linaprazan Glurate (X842) and Linaprazan in Rats

(Single Oral Dose)[6][17]

Dose
(mg/kg)

Analyte Sex Tmax (h)
Cmax
(ng/mL)

AUC(0–
24h)
(h*ng/mL)

t1/2 (h)

2.4
X842

(Prodrug)
Male 0.5 18.0 ± 5.6 28.5 ± 9.0 2.0 ± 0.3

Linaprazan Male 2.0 66.7 ± 11.4
277.6 ±

47.9
2.5 ± 0.6

X842

(Prodrug)
Female 0.5 16.5 ± 4.1 30.6 ± 11.0 2.1 ± 0.3

Linaprazan Female 2.0
114.3 ±

27.5

536.5 ±

140.7
2.9 ± 0.4

9.6
X842

(Prodrug)
Male 1.0 48.9 ± 14.1

118.8 ±

38.3
2.7 ± 0.5

Linaprazan Male 4.0
200.7 ±

35.8

1162.7 ±

189.9
3.3 ± 0.6

X842

(Prodrug)
Female 1.0 63.8 ± 16.3

165.7 ±

55.4
4.1 ± 1.5

Linaprazan Female 4.0
368.6 ±

103.2

2408.8 ±

678.9
3.6 ± 0.5

Preclinical and Clinical Pharmacology
In Vitro H+,K+-ATPase Inhibition
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Linaprazan demonstrates potent, potassium-dependent inhibition of the H+,K+-ATPase

enzyme. The prodrug, linaprazan glurate, is a much weaker inhibitor in vitro, highlighting its

reliance on conversion to the active linaprazan form.[6][17]

Table 3: In Vitro H+,K+-ATPase Inhibitory Activity

Compound IC₅₀ (nM) Ki (nM) Notes Source

Linaprazan 40.21 46
K+-competitive

inhibition
[6][13][14]

Linaprazan

Glurate (X842)
436.20 -

Weak inhibitor;

relies on

conversion

[6][16][17]

Vonoprazan

(Comparator)
17.15 -

Potent P-CAB

comparator
[6][17]

In Vivo Acid Suppression
In healthy subjects, linaprazan glurate provides rapid and sustained control of intragastric pH.

After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time

within 90 minutes.[18] At full effect after 14 days, these doses maintained a pH > 5.0 for more

than 80% of the time.[18]

Clinical Efficacy in Erosive Esophagitis (Phase II)
A Phase II dose-finding study (LEED trial) compared four twice-daily dosing regimens of

linaprazan glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive

esophagitis.[19][20]

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase II Trial)[19][20][21][22]
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Patient Population
Linaprazan Glurate
(All Doses
Combined)

Lansoprazole (30
mg q.d.)

Analysis Set

All Patients 71.1% 60.6%
Intention-to-Treat

(ITT)

80.9% 59.1% Per Protocol (PP)

Severe eGERD (LA

Grade C/D)

89% (best dosing

group)
38% PP

Milder eGERD (LA

Grade A/B)

91% (best dosing

group)
81% PP

The study demonstrated that linaprazan glurate achieved high healing rates, particularly

outperforming lansoprazole in patients with more severe disease (LA grades C/D).[19][20][22]

Safety and Tolerability
Across numerous Phase I and II studies involving over 3,000 participants, linaprazan and

linaprazan glurate have been generally well tolerated.[7][10][18] In the Phase II LEED study,

the safety profile of linaprazan glurate was comparable to that of lansoprazole.[21][22] The

most frequently reported adverse event was COVID-19, which occurred in 4% of the total study

population.[21][22]

Experimental Protocols
In Vitro H+,K+-ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the proton pump,

typically isolated from rabbit gastric glands.
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Start

Prepare H+,K+-ATPase Vesicles
(from rabbit gastric glands)

Prepare Reaction Buffer:
50 mM Tris-HCl, 5 mM MgCl₂,

10 µM Valinomycin, pH 6.5

Divide into two conditions:
+ 20 mM KCl (for K+ dependence)

- KCl (control)

Add Test Compound
(e.g., Linaprazan)

at varying concentrations

Initiate Reaction
by adding ATP (Substrate)

Incubate at 37°C

Stop Reaction

Detect Inorganic Phosphate (Pi)
using Malachite Green solution

Analyze Data:
Calculate IC₅₀ values using

non-linear regression

End

Click to download full resolution via product page

Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.
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Methodology Detail: The H+,K+-ATPase inhibition reaction is conducted in a buffer solution

(e.g., 50 mM Tris-HCl, 5 mM magnesium chloride, 10 µM valinomycin, pH 6.5).[6] To test for

potassium-competitive action, parallel experiments are run with and without the addition of

potassium chloride (e.g., 20 mM KCl).[6] The test compound (linaprazan) is added at various

concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction

is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a

Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response

curves are generated to determine the half-maximal inhibitory concentration (IC50) via non-

linear regression analysis.[6]

Pylorus-Ligated Rat Model for Gastric Acid Secretion
This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in

a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical

ligation is made at the pylorus, the junction between the stomach and the small intestine, to

allow gastric secretions to accumulate. The test compound (e.g., linaprazan glurate) or vehicle

is administered, typically orally.[16] After a set period, the animal is euthanized, and the

stomach is removed. The accumulated gastric juice is collected, its volume is measured, and

the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral

pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by

comparing the acid output in treated groups to the vehicle control group, allowing for the

calculation of an ID50 (the dose required to inhibit acid secretion by 50%).[16]

Phase II Clinical Trial for Erosive Esophagitis (LEED
Trial Design)
This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new

drug for healing erosive esophagitis.
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Screening & Enrollment
- Erosive Esophagitis (LA Grade A-D)

- Central Endoscopy Review

Randomization
(Double-Blind)

Arm 1: Linaprazan Glurate (Dose 1, b.d.) Arm 2: Linaprazan Glurate (Dose 2, b.d.) Arm 3: Linaprazan Glurate (Dose 3, b.d.) Arm 4: Linaprazan Glurate (Dose 4, b.d.) Arm 5: Lansoprazole (30mg, q.d.)
(Active Comparator)

4-Week Double-Blind Treatment Period

Primary Endpoint Assessment (Week 4)
- Endoscopic Healing Rate

- Safety & Tolerability

Optional 4-Week Open-Label Extension
(All patients receive Lansoprazole)

Final Analysis

Click to download full resolution via product page

Caption: Logical flow of the Phase II dose-finding clinical trial for linaprazan glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled,

multi-center, dose-finding trial.[19][20]
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Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles

grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy

data.[19]

Randomization: Patients were randomized into one of five parallel groups.[19] Four groups

received different twice-daily (b.d.) doses of linaprazan glurate (25, 50, 75, or 100 mg), and

one group received the approved once-daily (q.d.) dose of lansoprazole (30 mg) as an active

comparator.[19]

Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20]

This was followed by a 4-week open-label period where all patients received lansoprazole.

[19]

Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of

erosive esophagitis at Week 4.[19]

Secondary Endpoints: Safety and tolerability were assessed throughout the study by

monitoring treatment-emergent adverse events (TEAEs).[19]

Conclusion and Future Directions
Linaprazan, particularly in its prodrug form linaprazan glurate, represents a promising

advancement in the P-CAB class. Its rapid onset of action and potent, durable acid

suppression, demonstrated in both preclinical and clinical studies, position it as a potential

best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed

in patients with severe erosive esophagitis, a group with significant unmet medical need, are

particularly noteworthy.[21][22] With Phase III trials planned to commence, linaprazan glurate

is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases

of GERD and other acid-related diseases.[10][18][23]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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